Co-Renitec

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

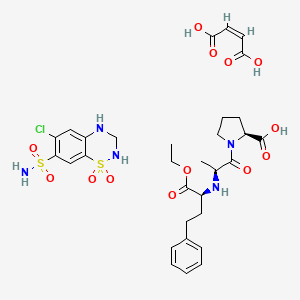

Co-Renitec is a pharmaceutical compound that combines two active ingredients: enalapril maleate and hydrochlorothiazide. Enalapril maleate is an angiotensin-converting enzyme inhibitor, while hydrochlorothiazide is a thiazide diuretic. This combination is primarily used to treat hypertension (high blood pressure) by relaxing blood vessels and reducing fluid retention.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

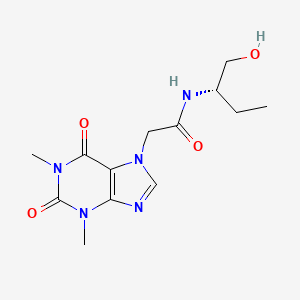

Enalapril Maleate

Synthesis: Enalapril maleate is synthesized through the condensation of L-alanine and N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanyl-L-proline. The reaction involves the formation of an amide bond.

Reaction Conditions: The reaction typically occurs in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

-

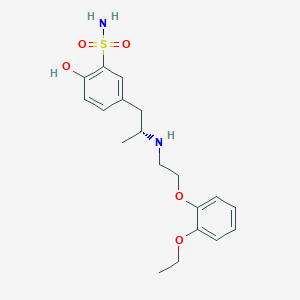

Hydrochlorothiazide

Synthesis: Hydrochlorothiazide is synthesized from 3-chloro-6-sulfamoylbenzoic acid. The process involves cyclization with ammonia or an amine to form the thiazide ring.

Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent like ethanol or water.

Industrial Production Methods

Industrial production of Co-Renitec involves large-scale synthesis of both enalapril maleate and hydrochlorothiazide, followed by their combination in precise ratios to form the final pharmaceutical product. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Enalapril Maleate

Hydrolysis: Enalapril maleate can undergo hydrolysis to form enalaprilat, the active metabolite.

Oxidation: It can be oxidized under certain conditions, although this is not common in therapeutic use.

-

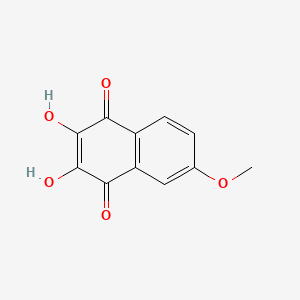

Hydrochlorothiazide

Substitution: Hydrochlorothiazide can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.

Reduction: It can be reduced to form dihydro derivatives under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Enalaprilat: The active metabolite of enalapril maleate.

Dihydro derivatives: Reduced forms of hydrochlorothiazide.

Scientific Research Applications

Co-Renitec has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

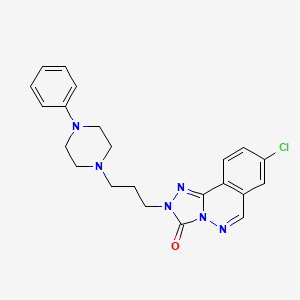

Chemistry: Used as a model compound to study the synthesis and reactions of angiotensin-converting enzyme inhibitors and thiazide diuretics.

Biology: Investigated for its effects on cellular processes related to blood pressure regulation and fluid balance.

Medicine: Extensively studied for its therapeutic effects in treating hypertension and related cardiovascular conditions.

Industry: Utilized in the development of combination therapies and in the formulation of antihypertensive medications.

Mechanism of Action

Enalapril Maleate

Enalapril maleate inhibits the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, enalapril maleate reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure.

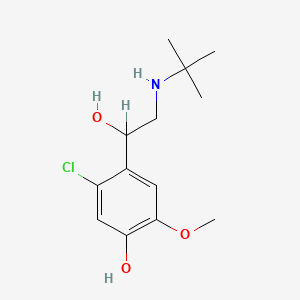

Hydrochlorothiazide

Hydrochlorothiazide acts on the distal convoluted tubules in the kidneys to inhibit sodium reabsorption. This leads to increased excretion of sodium and water, reducing blood volume and, consequently, blood pressure.

Comparison with Similar Compounds

Similar Compounds

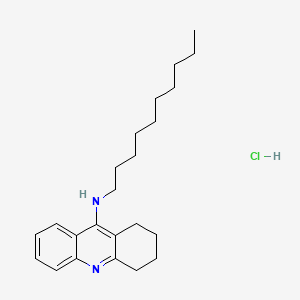

Lisinopril: Another angiotensin-converting enzyme inhibitor used to treat hypertension.

Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to hydrochlorothiazide.

Ramipril: An angiotensin-converting enzyme inhibitor similar to enalapril but with different pharmacokinetic properties.

Uniqueness of Co-Renitec

This compound’s uniqueness lies in its combination of enalapril maleate and hydrochlorothiazide, providing a dual mechanism of action that targets both the renin-angiotensin system and fluid retention. This combination enhances the antihypertensive effect and offers a convenient treatment option for patients with hypertension that is not adequately controlled by a single medication.

Properties

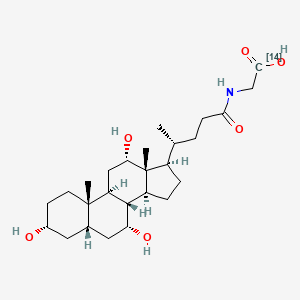

CAS No. |

151035-56-2 |

|---|---|

Molecular Formula |

C31H40ClN5O13S2 |

Molecular Weight |

790.3 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H28N2O5.C7H8ClN3O4S2.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2,10-11H,3H2,(H2,9,12,13);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t14-,16-,17-;;/m0../s1 |

InChI Key |

OASLOVLCVJMPCI-IKNOHHBKSA-N |

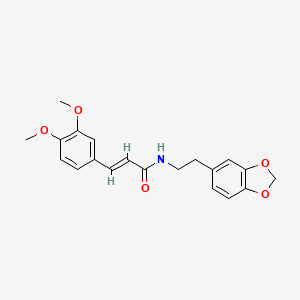

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)